molecular formula C16H19NO2S B438137 2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide CAS No. 326898-64-0

2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B438137
CAS No.: 326898-64-0
M. Wt: 289.4g/mol
InChI Key: VVJSBVKCIMPCNM-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C16H19NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide-based drugs, which act by interfering with essential biological processes in microorganisms or human cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-phenylbenzenesulfonamide
  • 2,4,6-trimethylbenzenesulfonamide
  • N-(2-methylphenyl)benzenesulfonamide

Uniqueness

2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide is unique due to the presence of both trimethyl and 2-methylphenyl groups, which confer specific chemical and physical properties. These structural features can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other sulfonamide derivatives.

Properties

IUPAC Name

2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-11-9-13(3)16(14(4)10-11)20(18,19)17-15-8-6-5-7-12(15)2/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJSBVKCIMPCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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